molecular formula C19H17FO4 B8497783 Methyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate

Methyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate

Cat. No.: B8497783
M. Wt: 328.3 g/mol
InChI Key: MYGGNPJPEUYLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-fluorophenyl)-5-isopropoxybenzofuran-3-carboxylate is a useful research compound. Its molecular formula is C19H17FO4 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H17FO4

Molecular Weight

328.3 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-5-propan-2-yloxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H17FO4/c1-11(2)23-14-8-9-16-15(10-14)17(19(21)22-3)18(24-16)12-4-6-13(20)7-5-12/h4-11H,1-3H3

InChI Key

MYGGNPJPEUYLJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)OC(=C2C(=O)OC)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate (18.86 g, 65.9 mmol), isopropyl bromide (24.74 mL, 264 mmol) and cesium carbonate (42.9 g, 132 mmol) in dry N-Methyl-2-pyrrolidone (191 mL) was stirred at 60° C. under nitrogen for 20 hours. The resultant thick suspension was allowed to cool to room temperature and then 7% aqueous ammonia solution (200 mL) was added with rapid stirring. This mixture was extracted with heptane (700 mL) and then the aqueous phase was separated off. Ethyl acetate (˜100 mL) was added to the organic phase and the resultant mixture was shaken and then dried over Na2SO4 and evaporated to give a brown oil which crystallized on standing overnight. This material was recrystallized from hot methanol and the solid was collected by filtration, washed with methanol and finally dried under vacuum to give methyl 2-(4-fluorophenyl)-5-[(1-methylethyl)oxy]-1-benzofuran-3-carboxylate. LCMS (m/z, ES+)=329 (M+1). The mother liquors from the first recrystallization were crystallized a second time to give an additional batch of methyl 2-(4-fluorophenyl)-5-[(1-methylethyl)oxy]-1-benzofuran-3-carboxylate.
Quantity
18.86 g
Type
reactant
Reaction Step One
Quantity
24.74 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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